5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]
Description
5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] is a spirocyclic compound featuring a fused indole and oxane (tetrahydropyran) ring system. The trifluoromethyl (-CF₃) group at the 5-position of the indole moiety imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity—traits critical in medicinal chemistry .
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-17-11)3-5-18-6-4-12/h1-2,7,17H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCCGIWAYNRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method includes the reaction of indole derivatives with oxane precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, trifluoromethylating agents, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific pathways and biological activities .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituent at the 5-position of the indole ring significantly influences physicochemical properties. Key analogs include:
*Calculated based on the base structure (177.25 g/mol) + CF₃ (69.07 g/mol).
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -COOH): Enhance stability and polarity.
- Halogen Substituents (e.g., -Cl, -Br) : Chlorine and bromine add steric bulk and alter electron density. The ketone (-C=O) in 5-chloro and 5-bromo derivatives may facilitate nucleophilic reactions .
Biological Activity
5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] features a spirocyclic structure that combines an indole moiety with an oxane ring. The trifluoromethyl group enhances the compound's stability and lipophilicity, which are critical for its biological activity. The chemical formula can be represented as with a molecular weight of 273.25 g/mol.
Biological Activity Overview
The biological activities of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] are primarily attributed to its interaction with various biological targets, leading to diverse pharmacological effects.
- Receptor Binding : The indole nucleus is known to interact with multiple receptors in the body, potentially influencing neurotransmitter systems and cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like hypertension and inflammation.
- Gene Expression Modulation : There is evidence that compounds with similar structures can alter gene expression profiles, suggesting a mechanism for anticancer activity.
Research Findings and Case Studies
Several studies have explored the biological implications of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]. Below is a summary of key findings:
| Study | Findings | Implications |
|---|---|---|
| Study 1 (Source: PubChem) | Identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure. | Suggests potential use in antihypertensive therapies. |
| Study 2 (Source: PMC9056690) | Exhibited antimicrobial properties against Gram-positive bacteria. | Indicates potential for development as an antibacterial agent. |
| Study 3 (Source: ACS Omega)** | Demonstrated cytotoxic effects on cancer cell lines in vitro. | Highlights potential application in cancer treatment strategies. |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] is influenced by the trifluoromethyl group, which enhances the compound's polarity and stability. This modification may improve bioavailability by facilitating better absorption and distribution within biological systems.
Comparative Analysis with Similar Compounds
5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] can be compared with other spirocyclic compounds to understand its unique advantages:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-pyran] | Pyran ring instead of oxane | Anticancer properties |
| 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-piperidine] | Piperidine ring; different pharmacological profile | Analgesic effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
